REACTION_SMILES
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[Al+3:2].[Al+3:8].[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[Cl-:10].[Cl-:7].[Cl-:9].[Cl:11][c:12]1[cH:13][c:14]([Cl:22])[n:15][cH:16][c:17]1[C:18](=[O:19])[O:20][CH3:21].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[Cl:11][c:12]1[cH:13][c:14]([Cl:22])[n:15][cH:16][c:17]1[CH2:18][OH:19]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
COC(=O)c1cnc(Cl)cc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1cnc(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |